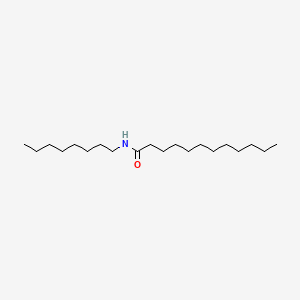
N-Octyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octyldodecanamide is an organic compound belonging to the class of amides. It is characterized by a long hydrocarbon chain, which makes it hydrophobic, and an amide group, which can form hydrogen bonds. This compound is used in various industrial applications due to its surfactant properties and ability to form stable monolayers on surfaces .
Preparation Methods
N-Octyldodecanamide can be synthesized through several methods. One common synthetic route involves the reaction of dodecanoyl chloride with octylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Dodecanoyl chloride and octylamine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The dodecanoyl chloride is added dropwise to a solution of octylamine and triethylamine in dichloromethane, and the mixture is stirred at room temperature for several hours.
Product Isolation: The product is then extracted, washed, and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-Octyldodecanamide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, dodecanamide, N-octyl- can be hydrolyzed to produce dodecanoic acid and octylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction of dodecanamide, N-octyl- can yield primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming various derivatives.
Scientific Research Applications
N-Octyldodecanamide has several applications in scientific research:
Surfactant: It is used as a surfactant in various formulations due to its ability to reduce surface tension.
Biomedical Research: The compound is studied for its potential use in drug delivery systems, particularly in forming stable liposomes for encapsulating drugs.
Material Science: It is used in the study of monolayers and thin films on surfaces, providing insights into molecular interactions and surface properties.
Industrial Applications: This compound is used in the formulation of lubricants, detergents, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of dodecanamide, N-octyl- is primarily related to its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the amide group can form hydrogen bonds with other molecules. This dual functionality allows it to stabilize emulsions, form micelles, and reduce surface tension in various applications .
Comparison with Similar Compounds
N-Octyldodecanamide can be compared with other similar compounds such as:
This compound: Similar in structure but with different chain lengths, affecting their physical properties and applications.
Dodecanamide: Lacks the octyl group, making it less hydrophobic and altering its surfactant properties.
Octylamide: Shorter chain length compared to dodecanamide, N-octyl-, resulting in different solubility and surface activity.
This compound stands out due to its unique combination of a long hydrocarbon chain and an amide group, providing a balance of hydrophobic and hydrogen-bonding properties that make it versatile in various applications.
Properties
CAS No. |
69943-69-7 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-octyldodecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-12-13-14-16-18-20(22)21-19-17-15-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
InChI Key |
NBEJBMSIQHPHDT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCCCC |
Key on ui other cas no. |
69943-69-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















